Cimiracemoside C

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Cimiracemoside C implique généralement l'extraction des rhizomes de Cimicifuga racemosa. Le processus comprend :

Extraction : Les rhizomes sont séchés et réduits en poudre, puis extraits à l'aide de solvants tels que le méthanol ou l'éthanol.

Purification : L'extrait est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour isoler le this compound.

Caractérisation : Le composé isolé est caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .

Méthodes de production industrielle

La production industrielle du this compound implique des processus d'extraction et de purification à grande échelle. Les rhizomes sont récoltés, séchés et traités en vrac. L'extraction par solvant est suivie d'une chromatographie à grande échelle pour purifier le composé. Le produit purifié est ensuite séché et emballé pour une utilisation dans la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

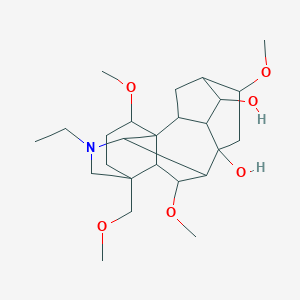

Le Cimiracemoside C subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses liaisons glycosidiques.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle présents dans la molécule.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium (KMnO₄), peroxyde d'hydrogène (H₂O₂).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).

Solvants : Méthanol, éthanol, diméthylsulfoxyde (DMSO).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

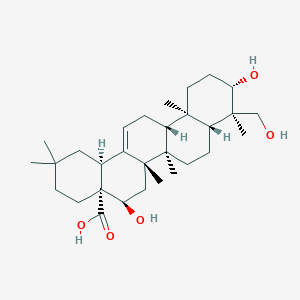

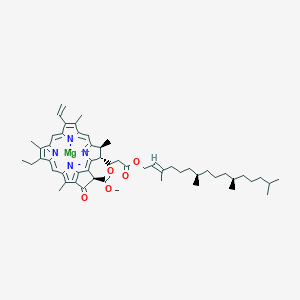

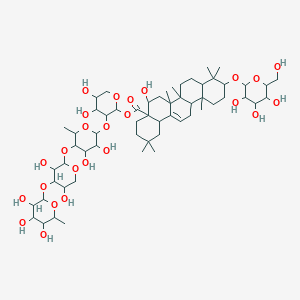

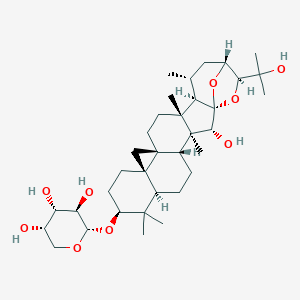

Chimie : Utilisé comme composé de référence dans l'étude des glycosides triterpéniques.

Biologie : Investigé pour son rôle dans l'activation de l'AMPK, qui est cruciale dans l'homéostasie énergétique cellulaire.

Médecine : Étudié pour ses effets antidiabétiques potentiels, car il peut améliorer le métabolisme du glucose et la sensibilité à l'insuline.

Industrie : Utilisé dans le développement de produits thérapeutiques et de compléments alimentaires à base de produits naturels

Mécanisme d'action

Le this compound exerce ses effets principalement par l'activation de l'AMPK (protéine kinase activée par l'AMP). Cette enzyme joue un rôle clé dans la régulation de l'équilibre énergétique cellulaire. En activant l'AMPK, le this compound améliore l'absorption du glucose et l'oxydation des acides gras, conduisant à une meilleure sensibilité à l'insuline et à une diminution des taux de glucose sanguin. Ce mécanisme en fait un candidat prometteur pour le traitement de troubles métaboliques tels que le diabète .

Applications De Recherche Scientifique

Cimiracemoside C has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpene glycosides.

Biology: Investigated for its role in activating AMPK, which is crucial in cellular energy homeostasis.

Medicine: Studied for its potential antidiabetic effects, as it can improve glucose metabolism and insulin sensitivity.

Industry: Used in the development of natural product-based therapeutics and supplements

Mécanisme D'action

Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .

Comparaison Avec Des Composés Similaires

Composés similaires

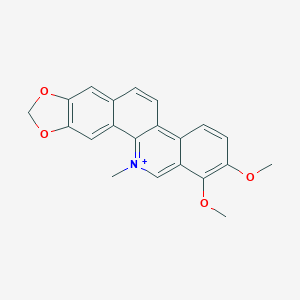

- Cimiracemoside D

- Cimidahurine

- 23-epi-26-deoxyactein

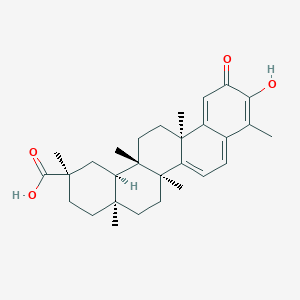

Unicité

Le Cimiracemoside C est unique en raison de sa structure spécifique et de ses propriétés d'activation puissante de l'AMPK. Comparé à des composés similaires, il a montré un potentiel significatif dans l'amélioration du métabolisme du glucose et de la sensibilité à l'insuline, ce qui en fait un composé précieux dans l'étude des maladies métaboliques .

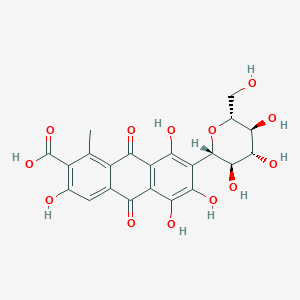

Propriétés

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.